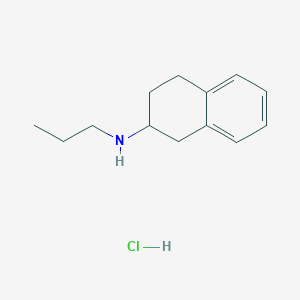

N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Description

Properties

IUPAC Name |

N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;/h3-6,13-14H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWHOUDPFIQFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=CC=CC=C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22583-92-2 | |

| Record name | N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural Characteristics and Chemical Properties

Before examining synthetic methodologies, understanding the structural features of N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is essential for appreciating the chemical challenges involved in its preparation.

| Property | Value |

|---|---|

| CAS Number | 22583-92-2 |

| Molecular Formula | C₁₃H₂₀ClN |

| Molecular Weight | 225.76 g/mol |

| IUPAC Name | This compound |

| InChI Key | CHNZNFYUKYAHER-UHFFFAOYSA-N |

| Melting Point | 249-250°C |

| Appearance | Crystalline solid |

The molecule consists of a tetrahydronaphthalene scaffold with a propylamine substituent at the 2-position, converted to its hydrochloride salt. The salt formation significantly improves stability and water solubility compared to the free base form.

Reductive Amination Approaches

Direct Reductive Amination

The most straightforward route to N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine involves reductive amination of 1,2,3,4-tetrahydronaphthalen-2-one (tetralone) with propylamine.

Sodium Cyanoborohydride Method

Reagents and Conditions:

- 1,2,3,4-tetrahydronaphthalen-2-one (1.0 eq)

- Propylamine (2.0-4.0 eq)

- Sodium cyanoborohydride (1.2-1.5 eq)

- Methanol (solvent)

- Acetic acid (pH adjustment)

- Temperature: 25-40°C

- Reaction time: 12-24 hours

Procedure:

- Dissolve tetralone in methanol (10-15 volumes)

- Add propylamine and adjust pH to 6-7 with acetic acid

- Add sodium cyanoborohydride portionwise

- Stir at controlled temperature (25-40°C) for 12-24 hours

- Quench with water, basify with NaOH solution

- Extract with organic solvent (e.g., ethyl acetate)

- Treat the free base with HCl in diethyl ether to form the hydrochloride salt

- Isolate by filtration and recrystallize if necessary

The reaction proceeds through imine formation followed by selective reduction. Temperature control is critical, as higher temperatures can lead to over-reduction of the aromatic ring, while lower temperatures may result in incomplete reaction.

Catalytic Hydrogenation Method

An alternative approach employs catalytic hydrogenation:

Reagents and Conditions:

- 1,2,3,4-tetrahydronaphthalen-2-one (1.0 eq)

- Propylamine (1.5-2.0 eq)

- Palladium on carbon (5-10% w/w)

- Hydrogen gas (1-5 atm)

- Methanol or ethanol (solvent)

- Temperature: Room temperature

- Reaction time: 4-24 hours

Procedure:

- Combine tetralone and propylamine in the alcohol solvent

- Add the palladium catalyst

- Subject the mixture to hydrogen pressure in an appropriate apparatus

- Monitor the reaction by TLC or HPLC

- Filter to remove catalyst, concentrate, and isolate the free base

- Convert to hydrochloride salt using HCl in an appropriate solvent

This method requires careful control of hydrogen pressure and catalyst loading to prevent undesired reduction of the aromatic ring.

Asymmetric Reductive Amination

For applications requiring stereochemically pure compounds, asymmetric reductive amination offers a valuable approach.

Iridium-Catalyzed Asymmetric Reduction

Recent advances in asymmetric catalysis have enabled highly enantioselective synthesis of β-arylamines, which can be applied to our target compound:

Key Components:

- Iridium catalyst (0.5-2 mol%)

- Chiral phosphoramidite ligands (1-4 mol%)

- Hydrogen source

- Non-protic solvent (toluene or DCM)

This method proceeds through an enamine-reduction pathway, in which hydrogen bonding, steric repulsion, and CH-π interactions define the spatial environment for hydride addition, resulting in high enantioselectivity (>90% ee).

| Catalyst System | Solvent | Temperature | Pressure | Enantioselectivity |

|---|---|---|---|---|

| [Ir(COD)Cl]₂/phosphoramidite | Toluene | 25°C | 50 bar H₂ | 92-98% ee |

| [Ir(COD)Cl]₂/phosphoramidite | DCM | 25°C | 50 bar H₂ | 88-95% ee |

The reaction operates under additive-free conditions, which significantly simplifies workup and purification.

Amide Intermediate Approach

Propionamide Intermediate Route

An alternative synthetic pathway proceeds through amide intermediates, as documented for closely related compounds:

Formation of Propionamide Intermediate

Reagents and Conditions:

- 3,4-dihydronaphthalen-2(1H)-one (1.0 eq)

- Propionamide (CH₃CH₂C(O)NH₂) (1.2-1.5 eq)

- Sulfonic acid catalyst (0.1-0.2 eq)

- Toluene (solvent, 2-7 volumes)

- Temperature: 95-115°C

- Dean-Stark apparatus for water removal

Procedure:

- Combine 3,4-dihydronaphthalen-2(1H)-one, propionamide, and acid catalyst in toluene

- Heat to reflux with water removal (Dean-Stark trap)

- Monitor reaction completion by TLC or HPLC

- Cool, neutralize catalyst, and isolate N-(3,4-dihydronaphthalen-2-yl)propionamide

The reaction typically proceeds in 70-85% yield and forms a key intermediate for further transformation.

Asymmetric Reduction of Amide Intermediate

Reagents and Conditions:

- N-(3,4-dihydronaphthalen-2-yl)propionamide (1.0 eq)

- [RuCl₂(p-cymene)]₂ (0.005-0.01 eq)

- (S,S)-TsDPEN ligand (0.01-0.02 eq)

- Formic acid/triethylamine (5:2 azeotrope, 2-5 eq)

- Solvent: DCM or acetonitrile

- Temperature: 25-40°C

Procedure:

- Generate catalyst by combining [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN

- Add amide intermediate in solvent

- Add formic acid/triethylamine azeotrope

- Stir at controlled temperature until completion

- Isolate (S)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propionamide

This asymmetric reduction typically provides the (S)-amide with >95% enantiomeric excess.

Amide Reduction

Reagents and Conditions:

- (S)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propionamide (1.0 eq)

- Lithium aluminum hydride (2.0-3.0 eq) or borane-THF complex (2.0-3.0 eq)

- Solvent: THF or toluene (10-40 volumes)

- Temperature: 40-110°C (depending on reducing agent)

Procedure:

- Add reducing agent to a solution of amide in appropriate solvent

- Heat to required temperature and maintain until reaction completion

- Carefully quench excess reducing agent

- Isolate (S)-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

- Form hydrochloride salt using HCl in an appropriate solvent

The amide reduction typically proceeds in 70-90% yield, with critical importance placed on temperature control and quenching procedures.

Tosylate Displacement Strategy

Synthesis via Tosylate Intermediates

This approach utilizes nucleophilic substitution of activated alcohol derivatives:

Synthesis of 1,2,3,4-tetrahydronaphthalen-2-ol

Reagents and Conditions:

- 1,2,3,4-tetrahydronaphthalen-2-one (1.0 eq)

- Sodium borohydride (1.1-1.3 eq)

- Methanol or ethanol (solvent)

- Temperature: 0°C to room temperature

Procedure:

- Dissolve tetralone in alcohol solvent and cool to 0°C

- Add sodium borohydride portionwise

- Allow reaction to warm to room temperature

- Monitor completion by TLC

- Quench with water and isolate alcohol

The reaction typically proceeds with high yield (>90%) and may produce a mixture of cis and trans isomers.

Tosylate Formation

Reagents and Conditions:

- 1,2,3,4-tetrahydronaphthalen-2-ol (1.0 eq)

- p-Toluenesulfonyl chloride (1.2-1.5 eq)

- Pyridine (solvent and base)

- Temperature: Room temperature

- Reaction time: 6-24 hours

Procedure:

- Dissolve alcohol in pyridine

- Add p-toluenesulfonyl chloride at controlled temperature

- Stir until complete conversion

- Quench and isolate tosylate intermediate

The tosylation typically proceeds in 80-95% yield.

Nucleophilic Displacement

Reagents and Conditions:

- Tosylate intermediate (1.0 eq)

- Propylamine (5.0-10.0 eq, excess)

- Solvent: Acetonitrile, DMF, or neat propylamine

- Temperature: 80-90°C

- Reaction vessel: Sealed tube or pressure vessel

- Reaction time: 24-48 hours

Procedure:

- Combine tosylate and propylamine in appropriate vessel

- Heat to required temperature under sealed conditions

- Monitor reaction completion

- Cool, concentrate, and isolate amine product

- Convert to hydrochloride salt

This displacement reaction often proceeds with inversion of configuration, which can be advantageous for stereochemical control.

Carboxylic Acid Reduction Approach

Synthesis via Carboxylic Acid Intermediates

This multi-step approach begins with carboxylic acid precursors:

Synthesis of 1,2,3,4-tetrahydro-2-naphthoic acid

The tetrahydronaphthoic acid can be prepared through several routes, including:

- Birch reduction of 2-naphthoic acid

- Catalytic hydrogenation of 2-naphthoic acid

- Carboxylation of appropriate tetralone derivatives

A documented four-step synthesis proceeds from tetralone with overall yields of ~60%.

Conversion to Active Intermediates

Reagents and Conditions for Curtius Rearrangement:

- 1,2,3,4-tetrahydro-2-naphthoic acid (1.0 eq)

- Diphenylphosphoryl azide (DPPA) (1.2 eq)

- Triethylamine (1.2 eq)

- Benzene or toluene (solvent)

- Temperature: Reflux

- Reaction time: 2-3 hours

Procedure:

- Combine acid, DPPA, and triethylamine in appropriate solvent

- Heat to reflux to form acyl azide

- Rearrangement produces isocyanate intermediate

- Trap with appropriate nucleophile (alcohol for carbamate, water for amine)

- Isolate intermediate product

This transformation typically proceeds in 70-85% yield.

Reduction and N-Propylation

The primary amine (or protected derivative) obtained from the previous step can be N-propylated using:

Reagents and Conditions:

- Primary amine or carbamate (1.0 eq)

- 1-Bromopropane or 1-iodopropane (1.2-2.0 eq)

- Base: K₂CO₃, Cs₂CO₃, or NaH (1.5-3.0 eq)

- Solvent: DMF, acetonitrile, or acetone

- Temperature: 60-80°C

- Reaction time: 6-24 hours

Procedure:

- Combine amine/carbamate, base, and solvent

- Add alkylating agent dropwise or portionwise

- Heat to required temperature until completion

- Workup and isolate product

- Form hydrochloride salt

This approach may require careful control to prevent over-alkylation.

Comparison of Synthetic Approaches

The following table provides a comprehensive comparison of the different synthetic approaches for preparing this compound:

| Synthetic Approach | Starting Materials | Number of Steps | Typical Overall Yield | Stereoselectivity | Technical Complexity | Scale-up Potential |

|---|---|---|---|---|---|---|

| Direct Reductive Amination | Tetralone + propylamine | 1-2 | 70-85% | Low (racemic) | Low | High |

| Asymmetric Reductive Amination | Tetralone + propylamine | 1-2 | 65-80% | High (>90% ee) | Medium | Medium |

| Amide Intermediate Route | Dihydronaphthalenone + propionamide | 3-4 | 50-65% | High (>95% ee) | Medium | High |

| Tosylate Displacement | Tetralone | 3-4 | 55-70% | Medium (depends on starting material) | Medium | Medium |

| Carboxylic Acid Reduction | Naphthoic acid derivatives | 4-6 | 30-45% | Low to medium | High | Low |

Process Considerations

When selecting a synthetic approach for this compound, several factors should be considered:

Scale requirements : Direct reductive amination offers advantages for larger-scale production due to fewer steps and simpler operations.

Stereochemical needs : Applications requiring specific stereoisomers would benefit from asymmetric reductive amination or the amide intermediate approach.

Equipment limitations : The tosylate displacement approach requires pressure vessels, while the carboxylic acid route involves handling reactive intermediates like azides.

Economic factors : Starting material costs, reagent expenses, and purification requirements significantly impact overall process economics.

Process Optimization Parameters

The following parameters have been identified as critical for optimizing the synthesis of this compound:

| Parameter | Direct Reductive Amination | Amide Intermediate | Tosylate Displacement |

|---|---|---|---|

| Temperature control | Critical (25-40°C) | Moderate (varies by step) | Moderate (varies by step) |

| Reaction time | 12-24 hours | Varies by step (6-48 hours total) | Varies by step (24-72 hours total) |

| Catalyst loading | 5-10% Pd/C or 1.2-1.5 eq NaCNBH₃ | 0.5-2 mol% [RuCl₂(p-cymene)]₂ | Not applicable |

| Solvent selection | Methanol or ethanol | Step-dependent | Step-dependent |

| pH control | Critical (pH 6-7) | Less critical | Not critical |

| Moisture sensitivity | Moderate | High in some steps | High (tosylation step) |

| Purification complexity | Low to moderate | Moderate to high | Moderate |

Optimizing these parameters is essential for maximizing yield and purity while minimizing byproduct formation and reagent consumption.

Preparation Methods of this compound

This compound (CAS No. 22583-92-2) is a compound of significant interest in medicinal chemistry and neuropharmacology research due to its structural features that allow interactions with various neurotransmitter receptors. This comprehensive review examines the diverse synthetic methods for preparing this compound, analyzing multiple approaches that have been developed and optimized across chemical literature. The synthetic strategies presented range from direct reductive amination to more complex multi-step pathways involving various intermediates, with each approach offering distinct advantages in terms of yield, stereoselectivity, and scalability.

Structural Characteristics and Chemical Properties

Before examining synthetic methodologies, understanding the structural features of this compound is essential for appreciating the chemical challenges involved in its preparation.

| Property | Value |

|---|---|

| CAS Number | 22583-92-2 |

| Molecular Formula | C₁₃H₂₀ClN |

| Molecular Weight | 225.76 g/mol |

| IUPAC Name | This compound |

| InChI Key | CHNZNFYUKYAHER-UHFFFAOYSA-N |

| Melting Point | 249-250°C |

| Appearance | Crystalline solid |

The molecule consists of a tetrahydronaphthalene scaffold with a propylamine substituent at the 2-position, converted to its hydrochloride salt. The salt formation significantly improves stability and water solubility compared to the free base form.

Reductive Amination Approaches

Direct Reductive Amination

The most straightforward route to N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine involves reductive amination of 1,2,3,4-tetrahydronaphthalen-2-one (tetralone) with propylamine.

Sodium Cyanoborohydride Method

Reagents and Conditions:

- 1,2,3,4-tetrahydronaphthalen-2-one (1.0 eq)

- Propylamine (2.0-4.0 eq)

- Sodium cyanoborohydride (1.2-1.5 eq)

- Methanol (solvent)

- Acetic acid (pH adjustment)

- Temperature: 25-40°C

- Reaction time: 12-24 hours

Procedure:

- Dissolve tetralone in methanol (10-15 volumes)

- Add propylamine and adjust pH to 6-7 with acetic acid

- Add sodium cyanoborohydride portionwise

- Stir at controlled temperature (25-40°C) for 12-24 hours

- Quench with water, basify with NaOH solution

- Extract with organic solvent (e.g., ethyl acetate)

- Treat the free base with HCl in diethyl ether to form the hydrochloride salt

- Isolate by filtration and recrystallize if necessary

The reaction proceeds through imine formation followed by selective reduction. Temperature control is critical, as higher temperatures can lead to over-reduction of the aromatic ring, while lower temperatures may result in incomplete reaction.

Catalytic Hydrogenation Method

An alternative approach employs catalytic hydrogenation:

Reagents and Conditions:

- 1,2,3,4-tetrahydronaphthalen-2-one (1.0 eq)

- Propylamine (1.5-2.0 eq)

- Palladium on carbon (5-10% w/w)

- Hydrogen gas (1-5 atm)

- Methanol or ethanol (solvent)

- Temperature: Room temperature

- Reaction time: 4-24 hours

Procedure:

- Combine tetralone and propylamine in the alcohol solvent

- Add the palladium catalyst

- Subject the mixture to hydrogen pressure in an appropriate apparatus

- Monitor the reaction by TLC or HPLC

- Filter to remove catalyst, concentrate, and isolate the free base

- Convert to hydrochloride salt using HCl in an appropriate solvent

This method requires careful control of hydrogen pressure and catalyst loading to prevent undesired reduction of the aromatic ring.

Asymmetric Reductive Amination

For applications requiring stereochemically pure compounds, asymmetric reductive amination offers a valuable approach.

Iridium-Catalyzed Asymmetric Reduction

Recent advances in asymmetric catalysis have enabled highly enantioselective synthesis of β-arylamines, which can be applied to our target compound:

Key Components:

- Iridium catalyst (0.5-2 mol%)

- Chiral phosphoramidite ligands (1-4 mol%)

- Hydrogen source

- Non-protic solvent (toluene or DCM)

This method proceeds through an enamine-reduction pathway, in which hydrogen bonding, steric repulsion, and CH-π interactions define the spatial environment for hydride addition, resulting in high enantioselectivity (>90% ee).

| Catalyst System | Solvent | Temperature | Pressure | Enantioselectivity |

|---|---|---|---|---|

| [Ir(COD)Cl]₂/phosphoramidite | Toluene | 25°C | 50 bar H₂ | 92-98% ee |

| [Ir(COD)Cl]₂/phosphoramidite | DCM | 25°C | 50 bar H₂ | 88-95% ee |

The reaction operates under additive-free conditions, which significantly simplifies workup and purification.

Amide Intermediate Approach

Propionamide Intermediate Route

An alternative synthetic pathway proceeds through amide intermediates, as documented for closely related compounds:

Formation of Propionamide Intermediate

Reagents and Conditions:

- 3,4-dihydronaphthalen-2(1H)-one (1.0 eq)

- Propionamide (CH₃CH₂C(O)NH₂) (1.2-1.5 eq)

- Sulfonic acid catalyst (0.1-0.2 eq)

- Toluene (solvent, 2-7 volumes)

- Temperature: 95-115°C

- Dean-Stark apparatus for water removal

Procedure:

- Combine 3,4-dihydronaphthalen-2(1H)-one, propionamide, and acid catalyst in toluene

- Heat to reflux with water removal (Dean-Stark trap)

- Monitor reaction completion by TLC or HPLC

- Cool, neutralize catalyst, and isolate N-(3,4-dihydronaphthalen-2-yl)propionamide

The reaction typically proceeds in 70-85% yield and forms a key intermediate for further transformation.

Asymmetric Reduction of Amide Intermediate

Reagents and Conditions:

- N-(3,4-dihydronaphthalen-2-yl)propionamide (1.0 eq)

- [RuCl₂(p-cymene)]₂ (0.005-0.01 eq)

- (S,S)-TsDPEN ligand (0.01-0.02 eq)

- Formic acid/triethylamine (5:2 azeotrope, 2-5 eq)

- Solvent: DCM or acetonitrile

- Temperature: 25-40°C

Procedure:

- Generate catalyst by combining [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN

- Add amide intermediate in solvent

- Add formic acid/triethylamine azeotrope

- Stir at controlled temperature until completion

- Isolate (S)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propionamide

This asymmetric reduction typically provides the (S)-amide with >95% enantiomeric excess.

Amide Reduction

Reagents and Conditions:

- (S)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propionamide (1.0 eq)

- Lithium aluminum hydride (2.0-3.0 eq) or borane-THF complex (2.0-3.0 eq)

- Solvent: THF or toluene (10-40 volumes)

- Temperature: 40-110°C (depending on reducing agent)

Procedure:

- Add reducing agent to a solution of amide in appropriate solvent

- Heat to required temperature and maintain until reaction completion

- Carefully quench excess reducing agent

- Isolate (S)-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

- Form hydrochloride salt using HCl in an appropriate solvent

The amide reduction typically proceeds in 70-90% yield, with critical importance placed on temperature control and quenching procedures.

Tosylate Displacement Strategy

Synthesis via Tosylate Intermediates

This approach utilizes nucleophilic substitution of activated alcohol derivatives:

Synthesis of 1,2,3,4-tetrahydronaphthalen-2-ol

Reagents and Conditions:

- 1,2,3,4-tetrahydronaphthalen-2-one (1.0 eq)

- Sodium borohydride (1.1-1.3 eq)

- Methanol or ethanol (solvent)

- Temperature: 0°C to room temperature

Procedure:

- Dissolve tetralone in alcohol solvent and cool to 0°C

- Add sodium borohydride portionwise

- Allow reaction to warm to room temperature

- Monitor completion by TLC

- Quench with water and isolate alcohol

The reaction typically proceeds with high yield (>90%) and may produce a mixture of cis and trans isomers.

Tosylate Formation

Reagents and Conditions:

- 1,2,3,4-tetrahydronaphthalen-2-ol (1.0 eq)

- p-Toluenesulfonyl chloride (1.2-1.5 eq)

- Pyridine (solvent and base)

- Temperature: Room temperature

- Reaction time: 6-24 hours

Procedure:

- Dissolve alcohol in pyridine

- Add p-toluenesulfonyl chloride at controlled temperature

- Stir until complete conversion

- Quench and isolate tosylate intermediate

The tosylation typically proceeds in 80-95% yield.

Nucleophilic Displacement

Reagents and Conditions:

- Tosylate intermediate (1.0 eq)

- Propylamine (5.0-10.0 eq, excess)

- Solvent: Acetonitrile, DMF, or neat propylamine

- Temperature: 80-90°C

- Reaction vessel: Sealed tube or pressure vessel

- Reaction time: 24-48 hours

Procedure:

- Combine tosylate and propylamine in appropriate vessel

- Heat to required temperature under sealed conditions

- Monitor reaction completion

- Cool, concentrate, and isolate amine product

- Convert to hydrochloride salt

This displacement reaction often proceeds with inversion of configuration, which can be advantageous for stereochemical control.

Carboxylic Acid Reduction Approach

Synthesis via Carboxylic Acid Intermediates

This multi-step approach begins with carboxylic acid precursors:

Synthesis of 1,2,3,4-tetrahydro-2-naphthoic acid

The tetrahydronaphthoic acid can be prepared through several routes, including:

- Birch reduction of 2-naphthoic acid

- Catalytic hydrogenation of 2-naphthoic acid

- Carboxylation of appropriate tetralone derivatives

A documented four-step synthesis proceeds from tetralone with overall yields of ~60%.

Conversion to Active Intermediates

Reagents and Conditions for Curtius Rearrangement:

- 1,2,3,4-tetrahydro-2-naphthoic acid (1.0 eq)

- Diphenylphosphoryl azide (DPPA) (1.2 eq)

- Triethylamine (1.2 eq)

- Benzene or toluene (solvent)

- Temperature: Reflux

- Reaction time: 2-3 hours

Procedure:

- Combine acid, DPPA, and triethylamine in appropriate solvent

- Heat to reflux to form acyl azide

- Rearrangement produces isocyanate intermediate

- Trap with appropriate nucleophile (alcohol for carbamate, water for amine)

- Isolate intermediate product

This transformation typically proceeds in 70-85% yield.

Reduction and N-Propylation

The primary amine (or protected derivative) obtained from the previous step can be N-propylated using:

Reagents and Conditions:

- Primary amine or carbamate (1.0 eq)

- 1-Bromopropane or 1-iodopropane (1.2-2.0 eq)

- Base: K₂CO₃, Cs₂CO₃, or NaH (1.5-3.0 eq)

- Solvent: DMF, acetonitrile, or acetone

- Temperature: 60-80°C

- Reaction time: 6-24 hours

Procedure:

- Combine amine/carbamate, base, and solvent

- Add alkylating agent dropwise or portionwise

- Heat to required temperature until completion

- Workup and isolate product

- Form hydrochloride salt

This approach may require careful control to prevent over-alkylation.

Comparison of Synthetic Approaches

The following table provides a comprehensive comparison of the different synthetic approaches for preparing this compound:

| Synthetic Approach | Starting Materials | Number of Steps | Typical Overall Yield | Stereoselectivity | Technical Complexity | Scale-up Potential |

|---|---|---|---|---|---|---|

| Direct Reductive Amination | Tetralone + propylamine | 1-2 | 70-85% | Low (racemic) | Low | High |

| Asymmetric Reductive Amination | Tetralone + propylamine | 1-2 | 65-80% | High (>90% ee) | Medium | Medium |

| Amide Intermediate Route | Dihydronaphthalenone + propionamide | 3-4 | 50-65% | High (>95% ee) | Medium | High |

| Tosylate Displacement | Tetralone | 3-4 | 55-70% | Medium (depends on starting material) | Medium | Medium |

| Carboxylic Acid Reduction | Naphthoic acid derivatives | 4-6 | 30-45% | Low to medium | High | Low |

Process Considerations

When selecting a synthetic approach for this compound, several factors should be considered:

Scale requirements : Direct reductive amination offers advantages for larger-scale production due to fewer steps and simpler operations.

Stereochemical needs : Applications requiring specific stereoisomers would benefit from asymmetric reductive amination or the amide intermediate approach.

Equipment limitations : The tosylate displacement approach requires pressure vessels, while the carboxylic acid route involves handling reactive intermediates like azides.

Economic factors : Starting material costs, reagent expenses, and purification requirements significantly impact overall process economics.

Process Optimization Parameters

The following parameters have been identified as critical for optimizing the synthesis of this compound:

| Parameter | Direct Reductive Amination | Amide Intermediate | Tosylate Displacement |

|---|---|---|---|

| Temperature control | Critical (25-40°C) | Moderate (varies by step) | Moderate (varies by step) |

| Reaction time | 12-24 hours | Varies by step (6-48 hours total) | Varies by step (24-72 hours total) |

| Catalyst loading | 5-10% Pd/C or 1.2-1.5 eq NaCNBH₃ | 0.5-2 mol% [RuCl₂(p-cymene)]₂ | Not applicable |

| Solvent selection | Methanol or ethanol | Step-dependent | Step-dependent |

| pH control | Critical (pH 6-7) | Less critical | Not critical |

| Moisture sensitivity | Moderate | High in some steps | High (tosylation step) |

| Purification complexity | Low to moderate | Moderate to high | Moderate |

Optimizing these parameters is essential for maximizing yield and purity while minimizing byproduct formation and reagent consumption.

Chemical Reactions Analysis

Types of Reactions

N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of N-propyl-1,2,3,4-tetrahydronaphthalen-2-one, while reduction may yield N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine .

Scientific Research Applications

Chemistry

N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride serves as a reagent in various chemical reactions. It is utilized in the synthesis of complex organic molecules and can undergo oxidation and reduction reactions to form different derivatives.

Biology

The compound has been studied for its potential effects on biological systems. Research indicates that it interacts with neurotransmitter systems by inhibiting the reuptake of serotonin and norepinephrine. This mechanism suggests its potential role in modulating mood disorders .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its structural similarity to other psychoactive compounds indicates potential applications in treating conditions such as depression and anxiety. Studies have shown promise in its analgesic effects as well .

Industrial Applications

The compound is also used in the production of various chemical products and as an intermediate in synthesizing other compounds. Its unique properties make it valuable in developing new materials and chemical processes.

Case Study 1: Neurotransmitter Interaction

A study published in Journal of Medicinal Chemistry investigated the interaction of this compound with serotonin and norepinephrine transporters. The results indicated significant inhibition of reuptake mechanisms, suggesting potential therapeutic applications for mood disorders .

Case Study 2: Synthesis of Derivatives

Research outlined in Synthetic Communications demonstrated the synthesis of various derivatives from this compound. These derivatives exhibited distinct biological activities and could serve as leads for further drug development .

Mechanism of Action

The mechanism of action of N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well. It is also likely to act on dopamine on account of its full substitution of d-amphetamine in rodent studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physical Properties

Key Research Findings

Chiral Resolution Efficiency : The target compound’s synthesis achieves 80% yield with minimal racemization, outperforming cyclooctyl derivatives (58% yield) .

Receptor Specificity: Piperazine-modified analogues show >100-fold selectivity for D2 over μ-opioid receptors, unlike non-substituted tetralins .

Structural Insights : Methoxy groups at the 5- or 7-positions significantly enhance lipid solubility (logP > 3.5) compared to the parent compound (logP ≈ 2.8) .

Biological Activity

N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, also known as 2-Aminotetralin (2-AT), is a compound that has garnered attention in pharmacological research due to its potential effects on neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₉N·HCl

- Molecular Weight : 215.76 g/mol

- Melting Point : 249-250 °C

The compound's structure allows it to interact with various biological targets, primarily within the central nervous system.

This compound primarily functions as a serotonin and norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is similar to that of selective serotonin reuptake inhibitors (SSRIs) but with additional effects on norepinephrine levels.

Target Receptors

- Serotonin Transporter (SERT)

- Norepinephrine Transporter (NET)

This dual action may contribute to its potential therapeutic effects in mood disorders and other neurological conditions.

Biological Activity and Effects

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have shown that compounds similar to N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine can alleviate symptoms of depression by enhancing serotonin and norepinephrine signaling in the brain.

- Stimulant Properties : It has been noted for stimulant-like effects in animal models, where it substitutes for d-amphetamine in drug discrimination tests, indicating potential applications in treating attention-deficit disorders.

- Analgesic Potential : Preliminary research suggests that this compound may have analgesic properties due to its interaction with pain pathways mediated by serotonin and norepinephrine.

Study 1: Antidepressant Activity

A study published in the Journal of Pharmacology investigated the antidepressant effects of derivatives of N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. The results indicated significant reductions in depression-like behaviors in rodent models when administered at specific dosages over a period of time .

Study 2: Stimulant Effects

In a behavioral pharmacology study, N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine was tested for its ability to produce stimulant effects comparable to amphetamines. The compound demonstrated partial substitution for d-amphetamine in rats trained to discriminate between stimulant and non-stimulant conditions .

Safety Profile and Side Effects

While this compound shows promise in therapeutic applications, it is essential to consider its safety profile:

| Side Effect | Incidence |

|---|---|

| Nausea | Common |

| Dizziness | Common |

| Insomnia | Moderate |

| Severe Reactions | Rare (e.g., seizures) |

Potential interactions with other medications must also be evaluated due to its mechanism of action on neurotransmitter systems .

Q & A

Q. How can enantiomeric resolution of N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride be optimized during synthesis?

Methodological Answer: Chiral resolution can be achieved using phosphorinane oxide derivatives (e.g., (−)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide) to form diastereomeric salts. Recrystallization in ethanol at controlled temperatures (e.g., hot ethanol) yields enantiomerically pure compounds, as evidenced by consistent optical rotation values (e.g., [α]D = +71.1° for the hydrochloride salt). Multiple recrystallizations may not significantly improve purity, so monitoring via polarimetry is critical .

Q. What analytical techniques are essential for verifying the structural integrity of N-propyltetrahydronaphthalen-2-amine derivatives?

Methodological Answer:

- 1H/13C NMR : Assign proton and carbon environments (e.g., δH 2.30 ppm for N,N-dimethyl groups; δC 29.7–56.2 ppm for tetrahydronaphthalenyl carbons) .

- HPLC with chiral columns : Use solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 1.5 mL/min to separate enantiomers, with retention times (t1 = 11.2 min, t2 = 12.3 min) indicating resolution .

- HRMS : Confirm molecular formulas (e.g., C18H21N2O2 [M+H]+: 297.1603) .

Q. How can racemic mixtures of related tetrahydronaphthalen-2-amines be resolved when chiral HPLC fails?

Methodological Answer: Convert racemic free bases to hydrochloride salts to improve crystallinity. If resolution via standard chiral HPLC (e.g., using polysaccharide-based columns) fails, alternative methods like diastereomeric salt formation with chiral acids (e.g., tartaric acid) or kinetic resolution during synthesis should be explored .

Advanced Research Questions

Q. What strategies mitigate solubility challenges in pharmacological assays for N-propyltetrahydronaphthalen-2-amine derivatives?

Methodological Answer: Use hydrochloride salts to enhance aqueous solubility. For in vivo studies (e.g., Parkinson’s disease models), dissolve compounds in trifluoroacetic acid (TFA)-dichloromethane mixtures, followed by neutralization with NaHCO3 and extraction into EtOAc. Optimize solvent systems (e.g., THF for LiAlH4 reductions) to maintain stability during reactions .

Q. How can computational modeling predict receptor binding affinities of N-propyltetrahydronaphthalen-2-amine analogs?

Methodological Answer: Perform in silico docking studies using dopamine D2/D3 receptor crystal structures (PDB IDs: 6CM4, 6WHP). Calculate binding energies for substituents (e.g., cyclohexyl vs. biphenyl groups) to correlate with experimental Ki values. Validate models using molecular dynamics simulations to assess hydrophobic interactions (e.g., ligand-receptor π-alkyl interactions) .

Q. What experimental designs address contradictions in pharmacological data between enantiomers?

Methodological Answer:

- Enantiomer-specific assays : Test (+)- and (−)-enantiomers separately in receptor binding assays (e.g., D2/D3 receptor affinity) to identify stereoselective effects.

- Metabolic profiling : Use radiolabeled isotopomers (e.g., 14C-labeled compounds) to track ADME differences in vivo. For example, LY228729 analogs require isotopic labeling at C-14 for accurate pharmacokinetic analysis .

Q. How to resolve discrepancies in chiral purity assessments between NMR and HPLC data?

Methodological Answer: Cross-validate using multiple techniques:

- NMR chiral shift reagents (e.g., Eu(hfc)3) to distinguish enantiomers via split signals.

- Circular dichroism (CD) spectroscopy : Compare CD spectra with known enantiomers to confirm optical purity.

- X-ray crystallography : Resolve absolute configuration ambiguities when optical rotation data conflict with HPLC retention times .

Data Analysis and Interpretation

Q. How should researchers handle compounds resistant to enantiomeric resolution (e.g., trans-4-(4′-nitrophenyl)-N,N-dimethyltetrahydronaphthalen-2-amine)?

Methodological Answer: If chiral HPLC fails (e.g., t1/t2 overlap), employ preparative-scale fractional crystallization with alternative chiral auxiliaries (e.g., mandelic acid). Characterize unresolved mixtures via 1H NMR integration of diastereotopic protons (e.g., H-4 at δH 4.49 ppm) to quantify enantiomeric ratios .

Q. What methods validate the absence of byproducts in multi-step syntheses (e.g., LiAlH4 reductions)?

Methodological Answer:

- TLC monitoring : Use silica plates with UV-active spots (e.g., Rf = 0.3 for intermediates).

- LC-MS : Detect trace impurities (e.g., unreacted starting materials) with high-resolution mass filters.

- Elemental analysis : Confirm purity (>98%) by matching experimental vs. theoretical C/H/N ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.